

# An In-depth Technical Guide to the Spectroscopic Analysis of C23H16Br2N2O4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C23H16Br2N2O4

Cat. No.: B12622877

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

**Core Requirements:** This document provides a detailed spectroscopic analysis of the novel organic compound **C23H16Br2N2O4**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It also outlines the experimental protocols for these analyses and includes visualizations of experimental workflows and a potential signaling pathway.

## Proposed Molecular Structure

Due to the absence of publicly available experimental data for a compound with the molecular formula **C23H16Br2N2O4**, a plausible molecular structure is proposed for the purpose of this technical guide. The proposed structure, N,N'-(4,4'-dibromo-[1,1'-biphenyl]-2,2'-diyl)bis(2-oxo-2H-pyran-5-carboxamide), is a complex molecule featuring a biphenyl core with bromine substituents, and two carboxamide-linked 2-oxo-2H-pyran rings. This structure is consistent with the molecular formula and possesses features that would yield distinct and interpretable spectroscopic data.

Molecular Formula: **C23H16Br2N2O4** Molecular Weight: 556.20 g/mol

## Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for the NMR, IR, and Mass Spectrometric analysis of the proposed structure for **C23H16Br2N2O4**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR (500 MHz, DMSO-d<sub>6</sub>) Predicted Data

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment           |
|----------------------------------|---------------------|-------------|----------------------|
| 10.21                            | Singlet             | 2H          | Amide N-H            |
| 8.55                             | Doublet             | 2H          | Pyran C6-H           |
| 8.10                             | Doublet             | 2H          | Biphenyl C3-H, C3'-H |
| 7.85                             | Doublet of doublets | 2H          | Biphenyl C5-H, C5'-H |
| 7.60                             | Doublet             | 2H          | Biphenyl C6-H, C6'-H |
| 6.70                             | Doublet             | 2H          | Pyran C3-H           |
| 6.45                             | Doublet             | 2H          | Pyran C4-H           |

Table 2:  $^{13}\text{C}$  NMR (125 MHz, DMSO-d<sub>6</sub>) Predicted Data

| Chemical Shift ( $\delta$ , ppm) | Assignment       |
|----------------------------------|------------------|
| 164.5                            | Amide C=O        |
| 161.0                            | Pyran C2=O       |
| 145.2                            | Pyran C6         |
| 140.1                            | Pyran C5         |
| 138.5                            | Biphenyl C2, C2' |
| 135.8                            | Biphenyl C1, C1' |
| 132.4                            | Biphenyl C5, C5' |
| 129.7                            | Biphenyl C3, C3' |
| 125.1                            | Biphenyl C6, C6' |
| 122.3                            | Biphenyl C4, C4' |
| 118.9                            | Pyran C3         |
| 110.6                            | Pyran C4         |

## Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Functional Group Assignment      |
|--------------------------------|------------------|----------------------------------|
| 3300-3100                      | Strong, Broad    | N-H Stretch (Amide)              |
| 3100-3000                      | Medium           | Aromatic C-H Stretch             |
| 1720-1700                      | Strong           | C=O Stretch (Pyranone)           |
| 1680-1660                      | Strong           | C=O Stretch (Amide I)            |
| 1600-1450                      | Medium to Strong | C=C Stretch (Aromatic and Pyran) |
| 1550-1520                      | Medium           | N-H Bend (Amide II)              |
| 1300-1200                      | Medium           | C-N Stretch                      |
| 850-800                        | Strong           | C-H Out-of-plane Bend (Aromatic) |
| 700-600                        | Medium to Strong | C-Br Stretch                     |

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

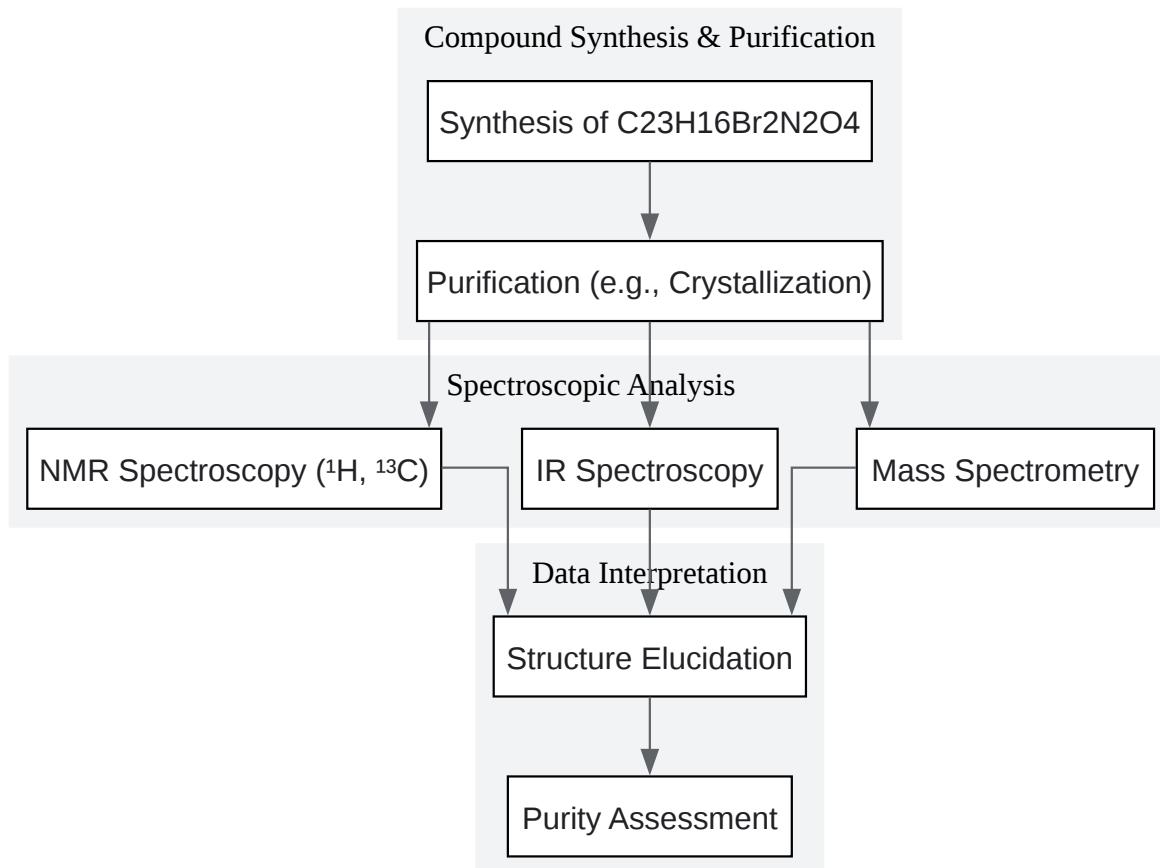
| m/z                    | Relative Abundance (%) | Assignment                                                                            |
|------------------------|------------------------|---------------------------------------------------------------------------------------|
| 553.95, 555.95, 557.95 | 50, 100, 50            | [M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup><br>(Molecular Ion Cluster) |
| 474.98, 476.98         | 30, 30                 | [M - Br] <sup>+</sup>                                                                 |
| 396.01                 | 15                     | [M - 2Br] <sup>+</sup>                                                                |
| 284.06                 | 40                     | [C <sub>12</sub> H <sub>8</sub> Br <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>         |
| 121.02                 | 60                     | [C <sub>6</sub> H <sub>3</sub> N <sub>2</sub> O <sub>2</sub> ] <sup>+</sup>           |

## Experimental Protocols

## Nuclear Magnetic Resonance (NMR) Spectroscopy

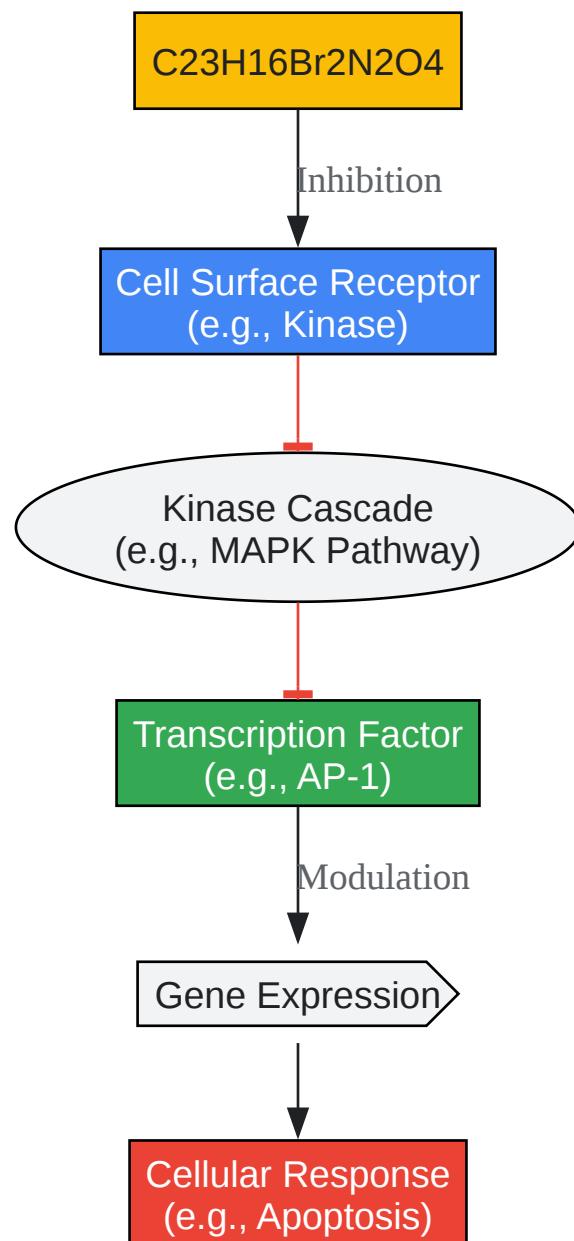
A sample of **C23H16Br2N2O4** (approximately 10 mg) is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 500 MHz spectrometer. Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  = 0.00 ppm). For <sup>1</sup>H NMR, 16 scans are acquired with a relaxation delay of 1 second. For <sup>13</sup>C NMR, 1024 scans are acquired with a 2-second relaxation delay.

## Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

## Mass Spectrometry (MS)

High-resolution mass spectrometry is performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a mixture of acetonitrile and water with 0.1% formic acid and introduced into the mass spectrometer via direct infusion. The data is acquired over a mass range of m/z 100-1000.


## Mandatory Visualizations

### Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **C23H16Br2N2O4**.

## Hypothetical Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway inhibited by **C23H16Br2N2O4**.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Analysis of C23H16Br2N2O4]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12622877#c23h16br2n2o4-spectroscopic-analysis-nmr-ir-mass-spec>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)